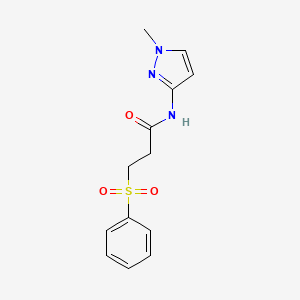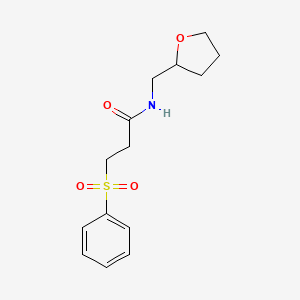![molecular formula C19H14Cl2N4O3S B10937434 N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10937434.png)
N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a furan ring, a triazole ring, and a dichlorophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps. The initial step often includes the preparation of the furan and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include dichlorophenol, methyl iodide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium cyanide are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Shares the dichlorophenoxy group but lacks the furan and triazole rings.
Bromomethyl methyl ether: Contains a bromomethyl group but differs significantly in structure.
Uniqueness
N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H14Cl2N4O3S |
|---|---|
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
(E)-1-[5-[(2,6-dichlorophenoxy)methyl]furan-2-yl]-N-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C19H14Cl2N4O3S/c1-29-19-24-23-18(16-6-3-9-26-16)25(19)22-10-12-7-8-13(28-12)11-27-17-14(20)4-2-5-15(17)21/h2-10H,11H2,1H3/b22-10+ |
Clé InChI |
QFYFARFYALKYGT-LSHDLFTRSA-N |
SMILES isomérique |
CSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C=CC=C3Cl)Cl)C4=CC=CO4 |
SMILES canonique |
CSC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C=CC=C3Cl)Cl)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10937351.png)
![2-[(4-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10937356.png)
![4-[chloro(difluoro)methyl]-3-cyclopropyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10937365.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide](/img/structure/B10937373.png)
![6-cyclopropyl-3-(4-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937379.png)
![2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B10937382.png)
![3-cyclopropyl-4-(difluoromethyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10937389.png)

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10937419.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10937426.png)

![6-cyclopropyl-N-(1-ethyl-1H-pyrazol-4-yl)-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937444.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10937446.png)
![N-(4-ethoxyphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937447.png)
